Isobornyl cyclohexanol
Description
Structure
2D Structure
Properties
IUPAC Name |
3-(5,5,6-trimethyl-2-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O/c1-10-14-8-12(16(10,2)3)9-15(14)11-5-4-6-13(17)7-11/h10-15,17H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVZAZPLUTUBKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C1(C)C)CC2C3CCCC(C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044817 | |
| Record name | Isobornyl cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Cyclohexanol, 3-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3407-42-9, 4105-12-8 | |
| Record name | Sandela | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3407-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5,5,6-Trimethylbicyclo(2.2.1)hept-2-yl)cyclohexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003407429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Isocamphylcyclohexanol, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004105128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanol, 3-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isobornyl cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)cyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.268 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | (1S*,3S*)-[1α,2α,4α,6α]-3-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)cyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.709 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(5,6,6-Trimethylbicyclo[2.2.1]hept-1-yl)cyclohexanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031851 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Process Optimization
Catalytic Hydrogenation Pathways
A primary industrial route to Isobornyl Cyclohexanol (B46403) involves the catalytic hydrogenation of aromatic precursors. This process transforms compounds like isocamphyl guaiacol (B22219) or other phenol (B47542) derivatives into the desired cyclohexanol structure.
The synthesis originates with the acid-catalyzed alkylation of a phenol derivative, such as guaiacol or catechol, with camphene (B42988). chemicalbook.comphytochemia.com In this reaction, the terpene camphene often rearranges to form various skeletons, including isobornyl and isocamphyl structures, which then attach to the phenol ring. chemicalbook.com The resulting mixture of terpenyl-substituted phenols or guaiacols serves as the direct precursor for hydrogenation. chemicalbook.com
The subsequent hydrogenation step is crucial, as it reduces the aromatic ring to a cyclohexane (B81311) ring. nih.gov In the case of isocamphyl guaiacol, this step also involves the cleavage of the methoxy (B1213986) group to yield the final isocamphyl cyclohexanol isomers. google.comgoogle.com A similar process starting with catechol instead of guaiacol can also be employed. chemicalbook.com
The distribution of isomers in the final Isobornyl Cyclohexanol product is highly dependent on the choice of catalyst and the specific reaction conditions, such as temperature and pressure. The desired 3-trans-isocamphylcyclohexanol is the primary component responsible for the characteristic sandalwood scent, while other isomers may be weak in odor or odorless. chemicalbook.com
Unsupported fixed-bed catalysts composed of pressed metal powders are frequently used. These often contain a high percentage of ferrous metals (60-100%) with smaller amounts of metals from Group VI. google.com The reaction is typically carried out at elevated temperatures, ranging from 140 to 280°C, and under high hydrogen pressure (e.g., 300 bar). google.com Utilizing a cobalt catalyst, particularly in a continuous process with a catechol-derived precursor, has been shown to yield a mixture with a higher content of the desired 3-trans-isocamphylcyclohexanol. chemicalbook.com
Furthermore, palladium-on-alumina catalysts are effective for the trans-selective hydrogenation of phenol derivatives, while rhodium-based catalysts tend to favor the formation of cis-isomers. nih.gov Nickel-based catalysts, such as Ni/CNT or Ni@CN, have also been studied for the hydrogenation of phenol to cyclohexanol, demonstrating high conversion rates under specific conditions. rsc.orgmdpi.com
Interactive Table 1: Catalyst Systems and Conditions in this compound Synthesis
| Catalyst System | Precursor(s) | Key Reaction Conditions | Primary Outcome / Isomer Focus |
|---|---|---|---|
| Pressed Ferrous Metal Powders | Isocamphyl Guaiacol / Phenol | Temp: 140–280°C; High H₂ Pressure | Mixture of isocamphyl-cyclohexanol isomers. |
| Cobalt Catalyst | Terpenylcatechols | High Pressure; Continuous Process | Higher content of 3-trans-isocamphylcyclohexanol. chemicalbook.com |
| Palladium on Alumina (Pd/Al₂O₃) | Phenol Derivatives | H₂ (10 bar) | Favors trans-configured cyclohexanols. nih.gov |
| Rhodium-based Catalysts | Phenol Derivatives | H₂ (10 bar) | Favors cis-configured cyclohexanols. nih.gov |
| Nickel on Carbon Nanotubes (Ni/CNT) | Phenol | 220°C; Isopropanol as H-donor | High conversion of phenol to cyclohexanol. mdpi.com |
For industrial-scale manufacturing, continuous production systems are highly valued for their efficiency. The hydrogenation of isocamphyl guaiacol or phenol to this compound is well-suited to a continuous process utilizing a fixed-bed catalyst. google.com In this setup, a solution of the precursor, such as isocamphyl-guaiacols in a solvent like cyclohexanol, is pumped along with hydrogen gas through a high-pressure pipe containing the catalyst. google.comgoogle.com This method allows for consistent production and is industrially scalable, making it a relevant process for manufacturing fragrance mixtures that emulate natural sandalwood oil. beilstein-journals.org Flow chemistry techniques are increasingly explored for such hydrogenations to improve safety, control, and scalability. beilstein-journals.orgnih.gov
Hydrolytic and Reductive Syntheses
Alternative synthetic pathways to this compound involve the chemical modification of other isobornyl-containing compounds through hydrolysis or reduction.
This compound can be synthesized through the hydrolysis of isobornyl acetate (B1210297). smolecule.com This reaction is typically performed in the presence of an acid catalyst. The precursor, isobornyl acetate, is itself produced on a large scale. Its synthesis involves the reaction of camphene with acetic acid, catalyzed by a strong acid like sulfuric acid. wikipedia.org The subsequent hydrolysis of the acetate ester yields isoborneol (B83184) (an isomer of this compound), which is a key intermediate. wikipedia.orgresearchgate.net
Another established method is the reduction of isobornyl ketones. smolecule.com This transformation is commonly achieved using complex metal hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) or the more powerful lithium aluminum hydride (LiAlH₄). smolecule.comuop.edu.pkorganicchemistrytutor.com In this reaction, a hydride ion (H:⁻) from the reducing agent attacks the electrophilic carbon of the ketone's carbonyl group. uop.edu.pklibretexts.org This forms an alkoxide intermediate, which is then protonated in a subsequent step (either by the solvent or an acid workup) to yield the final secondary alcohol product. organicchemistrytutor.comlibretexts.org This method is highly effective for converting ketones to their corresponding alcohols. odinity.com
Interactive Table 2: Summary of Hydrolytic and Reductive Synthetic Methods
| Method | Starting Material | Key Reagents | Product |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | Isobornyl Acetate | Acid catalyst (e.g., HCl), Water | Isoborneol / this compound. smolecule.comwikipedia.orggoogle.com |
Terpene-Based Synthetic Routes
The synthesis of this compound, a key synthetic sandalwood fragrance, often relies on terpene-based precursors, providing a bridge between natural starting materials and industrial-scale chemical production.
A prominent and industrially significant method for synthesizing this compound involves a two-step process starting with the terpenes camphene and guaiacol, which are considered accessible and economical building blocks. phytochemia.com
The first step is an acid-catalyzed alkylation reaction where camphene reacts with guaiacol. phytochemia.comchemicalbook.com This reaction is typically facilitated by a catalyst such as boron trifluoride in the presence of acetic acid. beilstein-journals.org During this alkylation, the camphene structure can undergo rearrangements, leading to various terpenyl skeletons like isobornyl and isocamphyl, which attach to the guaiacol molecule. chemicalbook.com
The second step involves the catalytic hydrogenation of the intermediate terpenylguaiacol product. phytochemia.comchemicalbook.com This step achieves two crucial transformations: the reduction of the aromatic ring of the guaiacol moiety into a cyclohexane ring, and the cleavage of the methoxy group to yield the final cyclohexanol. phytochemia.com This hydrogenation is performed at elevated temperatures and pressures over a metal catalyst. The resulting product is not a single compound but a mixture of various this compound isomers. phytochemia.com
| Step | Description | Key Reagents & Catalysts | Typical Conditions |
|---|---|---|---|
| 1. Alkylation | Reaction of camphene with guaiacol to form isocamphyl-guaiacols. | Camphene, Guaiacol, Boron trifluoride, Acetic acid. beilstein-journals.org | Acid-catalyzed environment. |
| 2. Hydrogenation | Conversion of the intermediate into a mixture of isocamphyl-cyclohexanol isomers. | Isocamphyl-guaiacols, Hydrogen gas, Fixed-bed metal catalysts (e.g., ferrous metals, cobalt). chemicalbook.com | High temperature (140–280°C) and elevated hydrogen pressure. |
The production of this compound (IBCH) has been a focus of eco-friendly process development, particularly as an alternative to sourcing fragrances from endangered species like the sandalwood tree. polymerinnovationblog.comacs.org Companies like Rhodia (now part of Solvay) have highlighted synthetic routes that are positioned as more environmentally friendly than some alternative production methods. polymerinnovationblog.comacs.org
One such process begins with phenol, which is converted to pyrocatechol (B87986) and then to guaiacol. polymerinnovationblog.comacs.org This guaiacol is subsequently processed to yield IBCH. acs.org This synthetic pathway is promoted for its environmental benefits, which include generating no toxic waste, consuming significantly less water, and emitting substantially fewer nitrogen oxides compared to other chemical synthesis routes, such as those starting from o-nitrochlorobenzene. acs.org By providing a reliable and cleaner manufacturing process, this approach addresses both sustainability concerns and market demand for ethically sourced fragrance ingredients. polymerinnovationblog.comacs.org
| Process Comparison | Rhodia Pyrocatechol Process | Alternative Guaiacol Process (from o-nitrochlorobenzene) | Reference |
|---|---|---|---|
| Water Consumption | Consumes half the quantity of water. | Higher water consumption. | acs.org |
| Nitrogen Oxide Emissions | 95% lower emissions. | Significantly higher emissions. | acs.org |
| Toxic Waste Generation | Does not generate toxic waste. | Generates toxic waste. | acs.org |
Stereoselective Synthetic Strategies
The synthesis of this compound results in a complex mixture of stereoisomers, and understanding the stereochemistry is crucial as different isomers possess different olfactory properties. phytochemia.comchemicalbook.com The final product is typically a blend, with its specific composition—and therefore its scent profile—dependent on the reaction conditions. phytochemia.com
Achieving control over the diastereoselectivity in the synthesis of this compound is a significant challenge. The process inherently generates multiple isomers due to several factors. chemicalbook.com Firstly, during the initial alkylation, the camphene molecule can rearrange into different bicyclic structures, including isobornyl, isofenchyl, and isocamphyl skeletons. chemicalbook.com Secondly, these substituents can attach to the guaiacol ring at various positions. chemicalbook.com
Finally, during the hydrogenation step, further isomerism is introduced. The hydroxyl group on the newly formed cyclohexanol ring can be oriented in different spatial positions relative to the terpenyl group, commonly axial or equatorial. chemicalbook.com The combination of these factors means that the final product contains a low percentage of any single desired isomer, such as 3-trans-isocamphylcyclohexanol, which is known to be a primary contributor to the characteristic sandalwood odor. chemicalbook.com The other isomers produced may have weak or no odor at all. chemicalbook.com Consequently, the manufacturing process yields a "signature blend" rather than a single pure compound. phytochemia.com
The stereochemistry of the final this compound product is complex, with the 3D arrangement of the molecule being variable, often indicated by undefined stereochemistry in structural diagrams. phytochemia.com The composition of the isomeric mixture is highly dependent on the synthesis conditions. phytochemia.com Gas chromatography (GC) analysis of commercial this compound reveals a complex profile with a group of irregular peaks, often referred to as a "blob," which represents the mixture of different stereoisomers and rearrangement by-products. phytochemia.com
This complexity arises from the multiple stereogenic centers in the molecule. The relationship between the molecular geometry of different cyclohexanol isomers and their odor is a known phenomenon; for instance, the eight possible stereoisomers of menthol (B31143) all exhibit distinct odor profiles. perfumerflavorist.com Similarly, for this compound, the specific ratio of isomers, dictated by the reaction pathway and conditions, determines the final organoleptic properties of the commercial product. phytochemia.com
| Source of Isomerism | Description | Reference |
|---|---|---|
| Terpene Skeleton Rearrangement | During alkylation, camphene can rearrange to form isobornyl, isofenchyl, and isocamphyl structures. | chemicalbook.com |
| Substitution Position | The terpenyl substituent can attach to the aromatic ring at different positions. | chemicalbook.com |
| Cyclohexanol Ring Stereochemistry | The hydroxyl group can be in an axial or equatorial position relative to the terpenyl substituent. | chemicalbook.com |
Process Intensification and Flow Chemistry Applications in Synthesis
To improve efficiency, safety, and sustainability, the chemical industry, including the flavor and fragrance sector, is increasingly adopting process intensification (PI) and flow chemistry techniques. numberanalytics.comresearchgate.net These modern approaches offer significant advantages over traditional batch processing. beilstein-journals.org
For the production of this compound and related compounds, continuous processes have been developed. google.comnih.gov One patented method describes a continuous hydrogenation of isocamphyl-guaiacol to isocamphyl-cyclohexanols using a support-free, fixed-bed catalyst made of pressed metal powders. google.com This process operates at high pressure (e.g., 300 bar) and high temperature (e.g., 190-205°C), conditions that are well-managed in continuous-flow reactors. google.com Such continuous-flow systems enhance heat and mass transfer, leading to better control, higher reaction rates, and improved consistency compared to batch methods that use powdered catalysts in suspension. beilstein-journals.orggoogle.com
Flow chemistry is particularly well-suited for many reactions used in fragrance synthesis, such as hydrogenations. nih.gov The benefits of transposing reactions from batch to flow often include markedly reduced reaction times, higher yields, and greater selectivity. beilstein-journals.org For example, some reactions that take hours in a batch reactor can reach completion in minutes in a flow system. beilstein-journals.org This intensification allows for smaller reactor sizes, reduced capital costs, and a more automated, efficient, and scalable manufacturing process. beilstein-journals.orgnumberanalytics.com
Chemical Transformations and Reaction Mechanisms
Oxidation Reactions of the Hydroxyl Group
The oxidation of the secondary hydroxyl group in Isobornyl cyclohexanol (B46403) is expected to yield the corresponding ketone, 3-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)cyclohexan-1-one. This transformation is a standard reaction for secondary alcohols.
Formation of Carbonyl Derivatives
The existence of 3-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)cyclohexan-1-one is confirmed through its listing in chemical databases. However, specific studies detailing its synthesis via the oxidation of Isobornyl cyclohexanol, including reagents, reaction conditions, and yields, are not available in the provided search results.
Catalytic Oxidation Studies
While numerous studies exist on the catalytic oxidation of cyclohexane (B81311) to produce cyclohexanol and cyclohexanone, which are industrially important reactions, specific research on the catalytic oxidation of this compound is absent from the search findings. General catalysts for secondary alcohol oxidation could theoretically be applied, but no specific examples or data for this substrate have been found.
Reduction Reactions to Saturated Analogues
Information regarding the reduction of the hydroxyl group of this compound to its corresponding saturated alkane, 3-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)cyclohexane, is not available in the search results. While methods for the reduction of alcohols to alkanes are well-established in organic chemistry, their application to this compound has not been documented in the accessible literature.
Nucleophilic Substitution Reactions of the Hydroxyl Group
The hydroxyl group of an alcohol is a poor leaving group in nucleophilic substitution reactions. To facilitate such reactions, it typically requires conversion to a better leaving group, such as a tosylate or a halide. No specific studies detailing the nucleophilic substitution reactions of this compound, either directly or after conversion to a more reactive derivative, were found.
Etherification and Esterification Studies
Investigation of Radical-Mediated Reactions
The field of radical chemistry is extensive, with many reactions that could potentially involve a molecule like this compound. However, no specific studies on radical-mediated reactions involving this compound were identified in the search results.
Mechanistic Investigations of Chemical Reactivity
The chemical reactivity of this compound (IBCH) is fundamentally governed by the hydroxyl (-OH) functional group and influenced by the sterically demanding isobornyl and cyclohexyl frameworks. Mechanistic investigations into its reactions, such as dehydration, oxidation, and esterification, reveal nuanced pathways that are often analogous to those of other hindered secondary alcohols. These studies, combining kinetic analysis, stereochemical outcomes, and computational modeling, provide a detailed understanding of how IBCH behaves in various chemical transformations.
Dehydration Reactions: E1 and E2 Pathways
The acid-catalyzed dehydration of this compound is a key transformation that typically proceeds through either a unimolecular (E1) or bimolecular (E2) elimination mechanism. The competition between these pathways is highly dependent on the reaction conditions, including the nature of the acid catalyst, solvent, and temperature.
The E1 mechanism proceeds through a carbocation intermediate. Initially, the hydroxyl group is protonated by an acid, forming a good leaving group (water). Subsequent departure of the water molecule generates a secondary carbocation at the cyclohexyl ring. This carbocation can then be deprotonated by a weak base (such as water or the conjugate base of the acid) to form an alkene. Due to the bulky isobornyl group, the formation of the more substituted alkene (Zaitsev's rule) is generally favored. However, the stability of the carbocation intermediate can also lead to rearrangements, a common feature in terpene-derived structures, potentially yielding a mixture of isomeric alkenes.
The E2 mechanism , in contrast, is a concerted process where a base removes a proton from a carbon adjacent to the hydroxyl-bearing carbon, while the protonated hydroxyl group departs simultaneously. This pathway avoids a discrete carbocation intermediate. For the E2 mechanism to be efficient, a specific anti-periplanar geometry between the departing proton and the leaving group is required. The rigid, sterically hindered structure of this compound can influence the accessibility of this conformation.
| Feature | E1 Mechanism | E2 Mechanism |
|---|---|---|
| Rate Determining Step | Formation of the carbocation | Concerted proton abstraction and leaving group departure |
| Intermediate | Carbocation | None (transition state) |
| Stereochemistry | Loss of stereospecificity due to planar carbocation | Requires specific anti-periplanar geometry |
| Favored by | Protic solvents, weak bases, higher temperatures | Strong, sterically hindered bases, aprotic solvents |
| Rearrangements | Possible | Not possible |
Oxidation Reactions
The oxidation of this compound to the corresponding ketone, isobornyl cyclohexanone, is another fundamental reaction. The mechanism of this transformation is dependent on the oxidizing agent employed. Common oxidants include chromic acid (H₂CrO₄) and various other chromium(VI) reagents, as well as milder, more selective reagents.
With chromic acid, the reaction typically proceeds via the formation of a chromate (B82759) ester. The alcohol oxygen attacks the chromium atom, and after proton transfers, a chromate ester is formed. The rate-determining step is then the removal of a proton from the carbon bearing the oxygen by a base (often water), with the simultaneous cleavage of the Cr-O bond, leading to the formation of the ketone and a reduced chromium species. The significant steric hindrance around the hydroxyl group in this compound would be expected to decrease the rate of formation of the chromate ester and potentially the subsequent elimination step.
Esterification Reactions
Esterification of this compound, for instance with acetic acid or acetic anhydride (B1165640) to form isobornyl cyclohexyl acetate (B1210297), is a common reaction. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, proceeds through a well-established nucleophilic acyl substitution mechanism.
The carboxylic acid is first protonated by the catalyst, which activates the carbonyl group towards nucleophilic attack by the alcohol's oxygen atom. This results in the formation of a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule yield the ester. The steric bulk of both the isobornyl and cyclohexyl groups in this compound can significantly hinder the initial nucleophilic attack on the protonated carboxylic acid, thereby reducing the reaction rate compared to less hindered alcohols.
Kinetic studies on the esterification of camphene (B42988) to isobornyl acetate provide relevant data on the influence of reaction parameters. For example, the synthesis of isobornyl acetate from camphene and acetic acid has been studied, with a kinetic model being developed for a continuous process in a fixed-bed reactor. researchgate.net While this is the synthesis of an acetate ester of a related terpene alcohol, the findings regarding reaction conditions and kinetics offer a valuable parallel for understanding the esterification of this compound.
A study on the synthesis of isobornyl acetate and isoborneol (B83184) from camphene using a composite catalyst of α-hydroxyl carboxylic acid and boric acid provides insights into the reaction kinetics and the influence of reaction conditions on product distribution. nih.govresearchgate.netnih.gov The conversion of camphene and the selectivity towards isobornyl acetate were found to be highly dependent on the catalyst composition, temperature, and the ratio of water to acetic acid. nih.govresearchgate.netnih.gov
| Catalyst System | Camphene Conversion (%) | Isobornyl Acetate GC Content (%) | Isobornyl Acetate Selectivity (%) |
|---|---|---|---|
| Tartaric acid–boric acid | 92.9 | 88.5 | 95.3 |
| Mandelic acid–boric acid | 91.2 | 86.7 | 95.1 |
The data indicates that under optimal conditions, high conversion and selectivity for the ester product can be achieved. nih.gov The study also noted that an increase in the water to acetic acid ratio led to an increase in the formation of isoborneol at the expense of isobornyl acetate, highlighting the competing hydration and esterification reactions. nih.gov
A Detailed Examination of this compound
This compound is a synthetic fragrance compound valued for its characteristic woody, sandalwood-like aroma. wikipedia.org Rather than being a single chemical entity, commercial this compound is a complex mixture of various stereoisomers. phytochemia.com The specific composition of this mixture is a result of its synthesis, typically involving the reaction of camphene with guaiacol (B22219) followed by hydrogenation, a process that generates a multitude of isomers. phytochemia.com This isomeric complexity is central to its chemical character and its properties as a fragrance ingredient.
Isomeric Purity and Stereochemical Characterization
The stereochemistry of isobornyl cyclohexanol (B46403), which describes the 3D arrangement of its atoms, is the most critical aspect defining its identity and function. The molecule possesses multiple chiral centers, leading to a large number of possible stereoisomers.
Commercial isobornyl cyclohexanol, sometimes sold under trade names like Sandenol, is invariably a mixture of stereoisomers. wikipedia.orgphytochemia.com The precise ratio of these isomers can differ between manufacturers, resulting in unique "signature" blends, each with a potentially distinct organoleptic profile. phytochemia.com The synthesis process can lead to the formation of over 100 different isomers. wordpress.com
The primary method for analyzing these complex mixtures is gas chromatography (GC), often paired with mass spectrometry (GC-MS). phytochemia.com In a gas chromatogram, the isomeric mixture of this compound appears as a characteristic group of irregular peaks. phytochemia.com However, identifying the specific isomers can be challenging, as they are often absent from common commercial mass spectrometry databases. phytochemia.com This necessitates that analytical laboratories develop their own internal databases to accurately characterize the substance. phytochemia.com
Table 1: Typical Product Specifications for Commercial this compound
| Parameter | Specification | Source |
| Chemical Name | 3-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-yl)cyclohexanol | aac-europe.com |
| Purity | > 83% (sum of isomers) | aac-europe.com |
| Appearance | Clear Colourless to pale yellow Viscous Liquid | privi.com |
| Refractive Index @ 20°C | 1.5050 - 1.512 | privi.com |
| Solubility | Insoluble in water | privi.com |
Cyclohexanol Moiety: The cyclohexanol ring possesses significant conformational flexibility. It predominantly adopts a chair conformation to minimize steric strain. In this conformation, the hydroxyl (-OH) group and the bulky isobornyl substituent can each occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). Research on cyclohexanol dimers has confirmed the presence of both equatorial and axial forms, highlighting the conformational diversity of this ring system. nih.gov The relative orientation of these two groups (cis or trans) defines the diastereomeric relationship.
Bicyclic Moiety: The isobornyl group itself is a rigid hydrocarbon cage. However, the point of its attachment to the cyclohexanol ring and the stereochemistry within the bicyclic structure (defined by the positions of its three methyl groups) are key sources of isomerism. ontosight.ai
Conformational analysis is a critical prerequisite for understanding the structure-activity relationships of sandalwood odorants, as the three-dimensional shape of the molecule is what allows it to bind to olfactory receptors. tandfonline.com
Given that this compound is a complex blend of diastereomers, their separation is a significant analytical and preparative challenge. Since diastereomers have different physical properties, they can, in principle, be separated by various methods. sciencemadness.org
Conventional methods that can be applied to separate these diastereomeric mixtures include chromatographic separation and fractional crystallization. google.com High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose. nih.gov The principle relies on the different affinities of the various diastereomers for the stationary phase (e.g., silica (B1680970) gel), which causes them to travel through the chromatography column at different rates, allowing for their separation. nih.gov However, due to the structural similarity of the isomers, achieving complete separation can be difficult and may require multiple chromatographic runs or the use of preparative HPLC systems. sciencemadness.orgnih.gov
Another strategy involves chemical derivatization, where the alcohol mixture is reacted to form esters (e.g., benzoates or tosylates). sciencemadness.org These new compounds have different physical properties, such as crystallinity, which might make them easier to separate through techniques like recrystallization. sciencemadness.org
Table 2: Methodologies for Diastereomer Separation
| Method | Principle | Application Notes |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of diastereomers between a stationary phase (e.g., silica gel) and a mobile phase based on differences in their polarity and spatial arrangement. | A highly effective but potentially expensive method, especially at a preparative scale. sciencemadness.orgnih.gov |
| Gas Chromatography (GC) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase. | Primarily used for analysis of the isomeric ratio rather than preparative separation. phytochemia.com |
| Fractional Crystallization | Separation based on differences in the solubility of diastereomers in a given solvent at a specific temperature. | Can be effective if one diastereomer is significantly less soluble or more crystalline than the others. google.com |
| Chemical Derivatization | Converting the mixture of alcohols into a mixture of derivatives (e.g., esters) that may have more distinct physical properties, facilitating separation by chromatography or crystallization. | The original alcohols must be regenerated from the separated derivatives in a subsequent step. sciencemadness.org |
The specific isomeric composition of this compound has a direct and critical impact on its primary function as a fragrance molecule. The interaction between a scent molecule and an olfactory receptor is highly stereospecific, meaning that the 3D shape of the molecule dictates whether and how it will bind to elicit a scent perception. google.com
For this compound, not all of the more than 100 possible isomers contribute to the desirable sandalwood note. wordpress.com In fact, many may be odorless or contribute entirely different scent characteristics. phytochemia.comwordpress.com Research has shown that the isomers most responsible for the characteristic sandalwood aroma are those in which the isobornyl group is attached at the 3-position of the cyclohexanol ring and is in a trans configuration relative to the hydroxyl group. wordpress.com
This high degree of stereochemical specificity means that the final perceived odor of a commercial this compound product is determined by the precise balance of its constituent isomers, particularly the concentration of the olfactively active trans isomers. wordpress.com
Advanced Analytical Methodologies for Research Characterization
Gas Chromatography (GC) for Mixture Profiling
Gas chromatography is a fundamental technique for profiling the complex composition of commercial Isobornyl cyclohexanol (B46403). phytochemia.com The analysis typically reveals a complex series of irregular peaks rather than a single peak, which is indicative of the multiple stereoisomers and related compounds present in the product. phytochemia.com This complex chromatographic profile is a direct result of the manufacturing process, which often involves the reaction of camphene (B42988) and guaiacol (B22219) followed by reduction, where by-products are retained in the final mixture. phytochemia.com
The choice of gas chromatography column is critical for achieving the necessary resolution to separate the various components within the Isobornyl cyclohexanol mixture. The selection process involves considering the polarity of the stationary phase to effectively differentiate the closely related isomers.
Nonpolar and Low-Polarity Columns: Columns such as DB-1 or DB-5 have been suggested as suitable for the analysis of this compound and its isomers by GC-MS. researchgate.netresearchgate.net These columns separate compounds primarily based on their boiling points and are a common starting point for the analysis of terpene-like molecules.
Polar Columns: For certain applications, particularly in the analysis of complex mixtures containing alcohols, more polar columns like wax or BPX-70 types may offer alternative selectivity. researchgate.net While not specifically cited for this compound, their utility in separating compounds with similar volatility but different polarities (like fatty acid methyl esters) demonstrates the principle of optimizing selectivity through stationary phase choice. researchgate.net
The optimization of GC parameters, including the injector temperature program, carrier gas flow rate, and column temperature gradient, is crucial. The alcohol group in this compound could potentially interact with active sites in an older or poorly maintained column, highlighting the need for a high-quality, well-conditioned column for reliable analysis. researchgate.net
| Column Phase | Polarity | Primary Separation Principle | Reference |
|---|---|---|---|
| DB-1 | Nonpolar | Boiling Point | researchgate.netresearchgate.net |
| DB-5 | Low Polarity | Boiling Point / Polarity | researchgate.netresearchgate.net |
This compound is utilized as a reference standard in gas chromatography due to its high thermal stability and consistent retention behavior under various chromatographic conditions. This reliability allows it to act as a benchmark for identifying and quantifying other similar terpenoid alcohols in complex samples like essential oils or synthetic fragrance blends.
The retention index (RI) is a key parameter used for the confirmatory identification of compounds in GC. It normalizes retention times to a series of n-alkane standards, making inter-laboratory comparisons more reliable. For one isomer of this compound, a predicted Kovats Retention Index has been calculated, providing a valuable data point for identification purposes. hmdb.ca
| Metabolite Name | Column Type | Predicted Kovats RI Value | Reference |
|---|---|---|---|
| 3-(5,6,6-Trimethylbicyclo[2.2.1]hept-1-yl)cyclohexanol | Standard Polar | 2334.4 | hmdb.ca |
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation
Gas chromatography coupled with mass spectrometry (GC-MS) is an indispensable tool for the structural elucidation and purity assessment of this compound. While GC separates the complex mixture into its individual components, the mass spectrometer provides mass-to-charge ratio (m/z) data and fragmentation patterns that are crucial for identifying each isomer and impurity. researchgate.net
A significant challenge in identifying this compound and its related compounds is the frequent absence of their mass spectra in common commercial databases like NIST and Wiley. phytochemia.comresearchgate.net To overcome this, research laboratories often need to develop their own custom, in-house mass spectral libraries. phytochemia.com This involves obtaining a pure standard of the compound, when possible, analyzing it by GC-MS, and adding its curated mass spectrum and retention time to a user-created database. phytochemia.comepfl.ch Open-access databases and platforms are also emerging to facilitate the sharing of such data among the scientific community, which is particularly useful for identifying novel or uncommon substances not present in large generic libraries. researchgate.netmzcloud.org
| Database Type | Status for this compound | Action Required for Identification | Reference |
|---|---|---|---|
| Commercial (e.g., NIST, Wiley) | Often lacking spectra for specific isomers | Confirmation against other sources or custom databases | phytochemia.comresearchgate.net |
| Custom / In-House | Can be built for specific research needs | Acquire standard, run GC-MS, and add spectrum to library | phytochemia.comepfl.ch |
| Public / Open-Access (e.g., MACE, HMDB) | May contain predicted or user-submitted spectra | Search and compare experimental data with database entries | hmdb.caresearchgate.net |
This compound is not a single molecular entity but a mixture of stereoisomers. phytochemia.com These isomers have the same molecular weight but differ in the three-dimensional arrangement of their atoms, which can be distinguished through GC-MS analysis. While they may have very similar retention times, their mass spectral fragmentation patterns can exhibit subtle differences. By performing fragmentographic analysis, which involves monitoring specific key fragment ions characteristic of the molecular structure, it is possible to differentiate between co-eluting or closely eluting isomers. The bicyclic monoterpenoid structure of this compound leads to specific fragmentation pathways under electron ionization (EI), and the relative abundances of these fragments serve as a fingerprint for each specific isomer. researchgate.nethmdb.cacontaminantdb.ca Predicted mass spectra are available in some databases, providing a theoretical basis for which fragments to expect and monitor. hmdb.cacontaminantdb.ca
Application in Quantitative Analysis and Method Validation
Beyond qualitative identification, this compound serves a role in quantitative analysis and the validation of analytical methods. Its consistent performance in GC systems makes it a useful calibration standard for quantifying related terpenoid alcohols. Method validation ensures that an analytical procedure is accurate, precise, and reliable for its intended purpose. Using a well-characterized standard like this compound helps establish parameters such as linearity, limit of detection (LOD), and limit of quantitation (LOQ) for methods targeting similar analytes. While GC with Flame Ionization Detection (GC-FID) is often preferred for straightforward quantification due to its uniform response for similar compounds, GC-MS can also be used for quantitative purposes, especially when the complexity of the sample requires the high selectivity of mass spectrometric detection. researchgate.net Quantitative analysis of mixtures containing this compound has been performed using gas chromatography. google.comgoogleapis.com
Advanced Spectroscopic Characterization Techniques (General Focus)
The definitive structural elucidation and characterization of this compound, a molecule with multiple stereoisomers, necessitates the application of a combination of advanced analytical methodologies. phytochemia.com The analysis is complicated by the fact that this compound is typically a mixture of stereoisomers, which may present as a group of irregular peaks in chromatographic analyses. phytochemia.com A comprehensive approach using various spectroscopic techniques is essential for unambiguous identification, purity assessment, and detailed structural analysis.
Detailed research findings rely on the integration of data from Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its complex structure, comprising hydroxyl, cyclohexyl, and isobornyl components.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of this compound. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework.
¹H NMR: Provides information on the chemical environment of protons in the molecule. The spectra can help identify the protons associated with the cyclohexanol ring, the isobornyl moiety, and the hydroxyl group. The chemical shift (δ) for hydrogens attached to a carbon with a hydroxyl group (O-C-H) typically appears in the 3-4 ppm range. libretexts.org
¹³C NMR: Offers insights into the carbon skeleton. Advanced techniques like 2D NMR (e.g., COSY, HSQC) can be used to establish connectivity between different parts of the molecule, which is crucial for distinguishing between various isomers. chemicalbook.com For complex molecules like the crystalline monomer of polycarbonate, 2D ¹³C solid-state NMR has been used to reveal large-amplitude molecular reorientations, a technique applicable to studying the dynamics of this compound isomers. acs.org
Mass Spectrometry (MS)
Mass spectrometry is critical for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and in assessing sample purity.
Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is particularly valuable for separating the different stereoisomers and identifying any byproducts or impurities. The compound's molecular formula is C₁₆H₂₈O, with a monoisotopic mass of 236.214015512 Da. nih.gov However, identifying this compound can be challenging as its signature may not be present in common MS databases, sometimes requiring the creation of custom databases for accurate identification. phytochemia.com
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, which can help confirm the elemental composition. Predicted Collision Cross Section (CCS) values, which are dependent on the ion's size, shape, and charge, are instrumental in advanced MS-based structural analysis.
Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z (Mass/Charge Ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 237.22130 | 161.0 |
| [M+Na]⁺ | 259.20324 | 166.5 |
| [M-H]⁻ | 235.20674 | 165.1 |
| [M+NH₄]⁺ | 254.24784 | 185.7 |
| [M+K]⁺ | 275.17718 | 162.2 |
| [M+H-H₂O]⁺ | 219.21128 | 156.9 |
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. For this compound, the key absorption band is the broad peak characteristic of the hydroxyl (-OH) group stretch, typically found in the region of 3200-3600 cm⁻¹. Other bands corresponding to C-H stretching and bending vibrations of the aliphatic rings confirm the hydrocarbon backbone. nih.gov Studies on the related compound cyclohexanol show that IR spectroscopy can be used to investigate its chemisorption and reactions on various surfaces. rsc.org
Spectroscopic Analysis Summary
| Technique | Information Obtained | Reference |
|---|---|---|
| NMR Spectroscopy (¹H, ¹³C, 2D) | Verification of functional moieties (hydroxyl, cyclohexyl, isobornyl) and stereochemical structure. | |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment, byproduct identification, and separation of isomers. | phytochemia.com |
| Infrared (IR) Spectroscopy | Confirmation of functional groups, particularly the hydroxyl (-OH) group. | nih.gov |
| X-ray Crystallography | Determination of absolute configuration and 3D structure of crystalline derivatives. | ruppweb.org |
X-ray Crystallography
For compounds that can be crystallized, single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms. ruppweb.org This method can resolve the absolute configuration of the chiral centers in this compound, providing unambiguous proof of the structure of a specific stereoisomer. While a crystal structure for this compound is not widely published, the technique remains the definitive standard for obtaining accurate molecular structures and is essential for any research involving crystalline derivatives of the compound. acs.orgruppweb.org
Theoretical and Computational Chemistry Studies
Theoretical and computational chemistry provides powerful tools for understanding the structure, properties, and reactivity of molecules like isobornyl cyclohexanol (B46403) at an atomic level. These methods allow researchers to model molecular behavior and reaction dynamics, offering insights that can be difficult to obtain through experimental means alone.
Exploration of Biological Interactions at the Molecular Level
Ligand-Receptor Binding Mechanisms (Non-Clinical)
The mechanism of action for Isobornyl cyclohexanol (B46403) often involves its ability to act as a ligand, a molecule that binds to a specific receptor or enzyme to modulate its activity. The unique three-dimensional structure of Isobornyl cyclohexanol, characterized by a bicyclic system and a cyclohexanol moiety, allows it to interact with specific molecular targets. smolecule.comontosight.ai The nature of this binding can determine whether the compound acts as an inhibitor or an effector of a biological process. nih.govualberta.ca
Research has identified specific molecular targets with which this compound interacts. A notable example is the Transient Receptor Potential Melastatin member 8 (TRPM8), a nonselective cation channel known for its role in sensing cold temperatures. nih.govwikipedia.org
TRPM8 Receptor: Studies have explored compounds structurally related to this compound as modulators of the TRPM8 receptor. justia.comgoogle.com this compound is considered a potential agonist for the TRPM8 receptor. justia.comgoogle.com Agonists are molecules that bind to a receptor and activate it, producing a biological response. google.com The activation of TRPM8 allows for the influx of cations like Ca²⁺ and Na⁺, leading to cell depolarization and the generation of a signal perceived as a cooling sensation. wikipedia.org The interaction between a ligand and the TRPM8 channel is complex, involving the S1-S4 helices of the protein which act as the voltage sensor and binding site for agonists. wikipedia.org
GABAa Receptors: While direct, extensive research on this compound is limited, the modulation of Gamma-aminobutyric acid type A (GABAa) receptors is a known mechanism for structurally similar neuroactive steroids and other molecules. medchemexpress.comnih.gov GABAa receptors are the primary inhibitory receptors in the brain, and their modulation can be highly dependent on the specific subunit composition of the receptor. nih.govcam.ac.uk Positive allosteric modulators, for instance, can enhance the effect of GABA, increasing chloride ion influx and hyperpolarizing the neuron. uq.edu.au Given its structural characteristics, investigating the potential interaction of this compound with GABAa receptor subtypes remains an area of scientific interest.
Table 1: Investigated Molecular Targets of this compound This table is interactive. You can sort and filter the data.
| Molecular Target | Interaction Type | Biological Process Implication | References |
|---|---|---|---|
| TRPM8 Receptor | Agonist (Potential) | Sensory Transduction (Cold Sensation) | justia.com, google.com, nih.gov, google.com, wikipedia.org |
| GABAa Receptor | Modulation (Hypothesized) | Inhibitory Neurotransmission | nih.gov, cam.ac.uk |
This compound's biological activity may also be exerted through the modulation of enzyme function. It has been applied in studies focused on enzyme interactions.
Cytochrome P450 Monooxygenases: Research on related compounds provides insight into potential enzymatic interactions. For example, the monooxygenase enzyme CYP101B1 has been shown to hydroxylate isobornyl acetate (B1210297), a structurally similar ester, with high selectivity. researchgate.net This suggests that this compound could serve as a substrate or modulator for cytochrome P450 enzymes, a diverse family of enzymes involved in the metabolism of a wide range of compounds. researchgate.net
Other Enzyme Systems: The compound's mechanism of action is generally described as involving the modulation of certain enzymes, which could include those involved in inflammatory or metabolic pathways.
Biochemical Pathway Investigations
This compound is utilized as a tool in the study of various biochemical pathways. Its interaction with specific molecular targets like the TRPM8 receptor directly implicates it in the investigation of sensory signaling pathways. nih.govwikipedia.org The activation of the TRPM8 ion channel is a key step in the signal transduction cascade that converts a thermal stimulus into a neuronal signal. wikipedia.org Furthermore, its use as a model compound in organic synthesis allows for a deeper understanding of the reactivity of more complex aroma molecules, which can be relevant to biosynthetic pathway analysis.
Antimicrobial Action Mechanisms (Excluding Efficacy/Dosage)
Several studies have pointed to the antimicrobial properties of this compound. The primary mechanism of its antibacterial action involves the disruption of the bacterial cell membrane.
This mechanism is a common strategy for many antimicrobial compounds. mdpi.comaimspress.com The process can be detailed as follows:
Initial Interaction: As a lipophilic molecule, this compound can intercalate into the lipid bilayer of the bacterial cell membrane. openstax.org In Gram-negative bacteria, this may involve an initial interaction with the lipopolysaccharide (LPS) component of the outer membrane. openstax.orgfrontiersin.org
Membrane Destabilization: The insertion of the compound into the membrane disrupts the tightly packed lipid structure, compromising its integrity and fluidity.
Increased Permeability: This disruption leads to the formation of pores or channels in the membrane, making it permeable to ions and other small molecules. mdpi.com
Cell Lysis: The loss of osmotic balance and the leakage of essential intracellular components ultimately lead to cell lysis and death.
Table 2: Antimicrobial Action Mechanism of this compound This table is interactive. You can sort and filter the data.
| Mechanism | Cellular Target | Molecular-Level Action | Consequence | References |
|---|---|---|---|---|
| Membrane Disruption | Bacterial Cell Membrane (Lipid Bilayer) | Intercalation into the lipid bilayer, altering membrane fluidity and integrity. | Increased membrane permeability, leakage of cytoplasmic contents. | |
| Cell Lysis | Whole Bacterial Cell | Loss of osmotic integrity and essential cellular components. | Bacterial cell death. |
Application in Biochemical Study Systems
Beyond its direct biological interactions, this compound serves as a valuable tool in various biochemical and chemical research contexts.
Model Compound for Organic Synthesis: Due to its bicyclic structure and secondary alcohol group, it is used as a model to study various chemical reactions such as etherification, esterification, and oxidation-reduction. This research helps in understanding the chemical behavior of more intricate terpenoid molecules.
Analytical Reference Standard: In analytical chemistry, particularly in gas chromatography (GC), this compound can be used as a reference standard. phytochemia.com Its consistent behavior in chromatographic systems aids in the identification and quantification of similar terpenoid alcohols in complex mixtures like essential oils.
Biocompatible Materials Research: Studies have explored the use of this compound in the development of new biocompatible materials, which are materials designed to be non-harmful when introduced into living systems. smolecule.com
Thermodynamic Stability Studies: The compound is used to examine thermodynamic properties, such as its Gibbs free energy and heat of formation, to determine its stability under different conditions.
Table 3: Applications of this compound in Biochemical Study Systems This table is interactive. You can sort and filter the data.
| Application Area | Specific Use | Purpose | References |
|---|---|---|---|
| Organic Synthesis | Model Compound | To study etherification, esterification, and oxidation-reduction reactions of complex aroma molecules. | |
| Analytical Chemistry | Reference Standard (GC) | For identification and quantification of other terpenoid alcohols in complex samples. | , phytochemia.com |
| Materials Science | Component Research | Investigating its potential use in developing new biocompatible materials. | smolecule.com |
| Physical Chemistry | Thermodynamic Analysis | To determine the compound's stability by studying its Gibbs free energy and heat of formation. | |
| Regulatory Science | Toxicological Assessment | Used as a representative substance for the terpene and terpenoid group in environmental and health risk assessments. | canada.ca |
Applications in Advanced Materials Science Research
Investigation as a Plasticizer Component
Research has identified isobornyl cyclohexanol (B46403) as a potential component in plasticizers. polymerinnovationblog.com Plasticizers are additives incorporated into polymers to modify their physical properties, most notably to increase their flexibility and reduce brittleness. The primary function of a plasticizer is to lower the material's glass transition temperature (Tg), the temperature at which a rigid, glassy polymer becomes soft and rubbery. nih.gov
The large, bulky structure of isobornyl cyclohexanol allows it to intersperse between polymer chains, preventing them from packing tightly together. This separation increases the free volume within the polymer matrix, enhancing chain mobility and thus imparting greater flexibility and workability. acs.org This characteristic is valuable in the manufacturing of various plastic products, as it can help increase their lifespan and maintain their form even under stress. acs.org While specific performance data is proprietary to manufacturers, the functional impact of adding a plasticizer like IBCH to a rigid polymer such as polyvinyl chloride (PVC) is well-understood in polymer science.
Table 1: Illustrative Effect of Plasticizer on Polymer Properties This table provides a conceptual illustration of how a plasticizer like this compound is expected to alter the properties of a rigid polymer, based on the established principles of polymer science.
| Property | Typical Unplasticized Polymer (e.g., PVC) | Polymer with Plasticizer (e.g., Plasticized PVC) | Rationale for Change |
| Glass Transition Temp. (Tg) | High (e.g., ~80-90 °C) | Lowered (e.g., < 60 °C) | Plasticizer molecules increase space between polymer chains, enhancing mobility. nih.gov |
| Tensile Strength | High | Reduced | The force required to pull the material apart decreases as intermolecular forces are weakened. mdpi.com |
| Elongation at Break | Low | Increased | The material can stretch more before breaking due to increased chain flexibility. mdpi.com |
| Hardness (Shore) | High (Rigid) | Reduced (Flexible) | Reduced intermolecular packing results in a softer material. |
Development of Novel Biocompatible Materials
This compound has been explored in studies related to the development of new biocompatible materials. polymerinnovationblog.com Biocompatible materials are synthetic or natural materials that can be introduced into living tissue without causing a harmful or toxic response. The bulky, cycloaliphatic structure of IBCH is a feature found in components used in some specialized medical and dental applications where biocompatibility is a critical requirement. For instance, related tricyclic structures are investigated for use in dental composites, which must be non-toxic and stable within the oral environment. google.com
The development of any new material intended for human contact requires rigorous evaluation. As part of this process, the toxicological and health effect profiles of components like this compound are assessed by regulatory bodies. canada.cacanada.ca Such assessments are a standard part of the research and development pipeline for creating novel and safe biocompatible materials. Furthermore, IBCH has been identified as a constituent of certain natural extracts, such as from Santalum album L., which are themselves subjects of biocompatibility and therapeutic research. mdpi.com
Role in Polymer Chemistry and Additives
In the broader context of polymer chemistry, this compound serves as a functional additive and a chemical intermediate. cymitquimica.comalibaba.com Its properties allow it to be used as a solvent or carrier in complex formulations, helping to dissolve or suspend other components uniformly. alibaba.com One of its key roles as an additive is to improve the compatibility of different substances within a mixture, which can enable the creation of more stable and efficient materials. acs.org
The physical properties of this compound are key to its function as a polymer additive. It is a viscous, clear liquid with a high boiling point, which contributes to its stability in formulations during processing and in the final product. alibaba.comphytochemia.com Its molecular structure, featuring a hydroxyl (-OH) group, allows it to undergo further chemical reactions such as esterification, making it a useful building block or intermediate in the synthesis of more complex polymer additives. cymitquimica.com
Table 2: Selected Physicochemical Properties of this compound This table summarizes key properties of this compound relevant to its application as a polymer additive.
| Property | Value | Significance in Polymer Applications | Source(s) |
| Chemical Formula | C₁₆H₂₈O | Defines its basic structure and elemental composition. | vigon.com |
| Molecular Weight | ~236.4 g/mol | Influences its viscosity, volatility, and interaction with polymer chains. | google.com |
| Appearance | Clear, viscous liquid | Its liquid state and high viscosity affect handling and blending in polymer formulations. phytochemia.com | google.com |
| Boiling Point | ~302 °C | A high boiling point indicates low volatility and high thermal stability, desirable for processing. | wikipedia.org |
| Solubility | Insoluble in water; Soluble in organic solvents | Determines its compatibility with different polymer systems and solvents. | cymitquimica.comgoogle.com |
Environmental Considerations and Sustainable Chemical Production Research
Research on Green Chemistry Principles in Synthesis
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are pertinent to the synthesis of Isobornyl cyclohexanol (B46403). scispace.comrroij.com Research in this area focuses on improving the environmental profile of its production.
A significant aspect of green chemistry is the minimization of waste. ioscm.com In the context of Isobornyl cyclohexanol synthesis, this involves optimizing reaction pathways to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. acs.org Traditional chemical syntheses can generate significant amounts of by-products and waste streams that require treatment and disposal, leading to increased environmental burden and production costs. google.com
One notable example of applying green chemistry to IBCH production is the shift from plant-derived sources to synthetic routes. A synthetic route starting from phenol (B47542) to produce hydroquinone (B1673460) and pyrocatechol (B87986), which is then converted to guaiacol (B22219) and further processed to yield IBCH, has been reported to generate no toxic waste. polymerinnovationblog.com This contrasts with some traditional methods that may produce unwanted by-products. The use of catalytic reagents over stoichiometric ones is a key strategy, as catalysts can be used in small amounts and recycled, thereby reducing waste. rroij.com For instance, the use of molecular sieve catalysts in the synthesis of related compounds like isobornyl acrylate (B77674) has been explored to improve selectivity and reduce waste. google.com Furthermore, minimizing or avoiding unnecessary derivatization steps, such as the use of blocking or protecting groups, can also contribute to waste reduction by eliminating the need for additional reagents and process steps. acs.org
Strategies for waste reduction in chemical manufacturing, which are applicable to IBCH production, include:
Process Optimization: Fine-tuning reaction conditions (temperature, pressure, reaction time) to maximize product yield and minimize by-product formation.
Catalyst Selection: Employing highly selective and recyclable catalysts to improve atom economy and reduce waste from spent reagents.
Solvent Choice: Utilizing greener solvents or solvent-free conditions to reduce volatile organic compound (VOC) emissions and solvent-related waste.
Inventory Management: Implementing effective inventory control to prevent the waste of raw materials due to degradation or expiration. acs.org
The chemical industry is a major consumer of energy, and improving energy efficiency is a critical component of sustainable production. mdpi.com Research into the synthesis of this compound and related compounds explores methods to reduce energy consumption and the use of resources.
The synthetic route for IBCH developed by Rhodia is claimed to consume half the quantity of water compared to the plant-derived process, highlighting a significant improvement in resource efficiency. polymerinnovationblog.com This process also reports a 95 percent reduction in nitrogen oxide emissions. polymerinnovationblog.com Such advancements are often achieved through process intensification, which involves using smaller, more efficient reactors and optimizing reaction conditions. mdpi.com For example, continuous production methods, as opposed to batch processes, can offer better control over reaction parameters, leading to improved energy efficiency and product consistency. google.com
The choice of catalysts and reaction pathways plays a crucial role in energy efficiency. Reactions that can be conducted under milder conditions (lower temperature and pressure) are inherently more energy-efficient. mdpi.com For example, the development of highly active catalysts can enable reactions to proceed at lower temperatures, thereby reducing energy inputs. researchgate.net The use of alternative energy sources, such as microwave irradiation, has also been investigated in organic synthesis to enhance reaction rates and reduce energy consumption. scispace.com
Analytical Approaches for Environmental Detection and Monitoring
The presence of synthetic compounds like this compound in the environment necessitates the development of sensitive and reliable analytical methods for their detection and monitoring. These methods are crucial for understanding the environmental distribution and fate of the compound, without necessarily focusing on specific contamination levels in this context.
A common analytical technique for the determination of organic compounds like IBCH in environmental matrices is gas chromatography-mass spectrometry (GC-MS) . phytochemia.comnemi.gov This method offers high sensitivity and selectivity, allowing for the identification and quantification of the compound even at low concentrations. The process typically involves an extraction step to isolate the analyte from the environmental sample (e.g., water, soil), followed by analysis using GC-MS. nemi.gov Solid-phase extraction (SPE) is a frequently used technique for pre-concentrating the analyte from water samples. nemi.gov
The complex nature of environmental samples often presents challenges due to the presence of interfering substances. nemi.gov Therefore, method development focuses on optimizing the extraction and chromatographic conditions to ensure accurate and reliable detection of this compound. This can involve the use of specific GC columns and MS detection parameters tailored to the compound's chemical properties. phytochemia.com The development of custom mass spectral libraries can also aid in the confident identification of IBCH, especially since it may not be present in standard commercial databases. phytochemia.com
Studies on Environmental Transformation and Degradation Pathways
Understanding how this compound transforms and degrades in the environment is essential for assessing its potential environmental impact. While a draft assessment by Canadian authorities suggests that IBCH is not harmful to the environment, research into its transformation pathways provides a more complete picture of its environmental behavior. canada.ca
The structure of this compound, a saturated alicyclic alcohol, suggests that it may undergo microbial degradation in the environment. Studies on related compounds, such as borneol and isoborneol (B83184), have shown that soil microorganisms can degrade these substances. researchgate.net For instance, Pseudomonas species have been identified that can degrade borneol through an enzymatic pathway involving borneol dehydrogenase. researchgate.net It is plausible that similar microbial pathways could be involved in the degradation of this compound.
The degradation process likely involves oxidation of the alcohol group and subsequent ring cleavage, eventually leading to the formation of smaller, more readily biodegradable molecules. The specific pathways and the microorganisms capable of degrading this compound would require dedicated research. The rate of degradation would be influenced by various environmental factors such as temperature, pH, oxygen availability, and the presence of adapted microbial communities.
Life Cycle Assessment Methodologies for Production Processes
Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all the stages of a product's life, from raw material extraction through materials processing, manufacture, distribution, use, and disposal or recycling. environmentclearance.nic.in For the production of this compound, an LCA would provide a comprehensive overview of its environmental footprint.
A "cradle-to-gate" LCA for IBCH production would assess the environmental impacts from the extraction of raw materials (e.g., phenol, camphene) to the point where the final product leaves the manufacturing facility. researchgate.netsolvay.com The assessment would quantify inputs such as energy and water, and outputs such as emissions to air, water, and soil, as well as waste generation. polymerinnovationblog.com
The key stages and considerations in an LCA for this compound production include:
Raw Material Acquisition: Assessing the environmental impacts associated with the production of starting materials like phenol and camphene (B42988). polymerinnovationblog.comsolvay.com
Manufacturing Process: Evaluating the energy consumption, water usage, solvent losses, and waste generation during the synthesis, purification, and packaging of IBCH. polymerinnovationblog.comenvironmentclearance.nic.in
Transportation: Considering the environmental impacts of transporting raw materials to the production facility and the final product to customers.
Q & A
Q. What are the established synthetic routes for isobornyl cyclohexanol, and how can reaction efficiency be optimized?
this compound can be synthesized via multi-step processes, such as alkylation or esterification followed by hydrolysis. For example, indirect hydration of cyclohexene derivatives using reactive distillation (with catalysts like formic acid) enables high conversion rates . Experimental optimization may involve adjusting molar ratios, catalyst loading, and temperature. Statistical methods like the Box-Behnken design can reduce trial numbers while identifying significant variables (e.g., temperature effects on yield) . Purification techniques, such as crystallization or distillation, are critical for isolating high-purity products .
Q. How should researchers characterize this compound to confirm its structural identity and purity?
Characterization requires a combination of spectral and chromatographic methods:
- NMR and IR spectroscopy to verify functional groups (e.g., hydroxyl, cyclohexyl, and isobornyl moieties) .
- Gas chromatography-mass spectrometry (GC-MS) for purity assessment and byproduct identification .
- Melting/boiling point analysis to cross-reference with literature values . Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for reporting spectral data and experimental reproducibility .
Advanced Research Questions
Q. What mechanistic pathways govern the catalytic oxidation or dehydration of this compound?
Dehydration reactions typically follow acid-catalyzed E1 or E2 mechanisms, as seen in cyclohexanol derivatives. Phosphoric acid (H₃PO₄) catalyzes the removal of water, forming alkenes via carbocation intermediates . For oxidation, tungsten-based catalysts (e.g., decatungstates) promote selective conversion to ketones via radical intermediates, with in situ spectroscopic methods (ATR-FTIR) tracking intermediate species . Kinetic isotope effects (KIEs) and computational modeling can further elucidate rate-determining steps .
Q. How can kinetic models be developed for reactions involving this compound?
Rate constants for multi-step reactions (e.g., esterification-hydrolysis cascades) are derived from time-resolved concentration data. For example, inverse kinetic analysis of cyclohexanone reduction revealed distinct rate constants for intermediate formation (0.0323 s⁻¹) and product generation (0.4738 s⁻¹) . Simulations using equilibrium stage models (e.g., Aspen Plus) validate reactor designs and predict optimal conditions for near-complete conversion .
Q. What statistical approaches are effective in optimizing reaction conditions for this compound synthesis?
Response surface methodology (RSM), such as the Box-Behnken design, efficiently evaluates interacting variables (e.g., temperature, catalyst concentration, substrate ratio). For cyclohexane oxidation, RSM identified temperature as the most significant factor, achieving 89% selectivity for cyclohexanol . Multivariate analysis minimizes experiments while maximizing data robustness, essential for scaling lab-scale protocols .
Q. How can liquid-liquid equilibria (LLE) data inform solvent selection for extracting this compound from aqueous mixtures?
Ternary LLE systems (e.g., water + cyclohexanol + methyl isobutyl ketone) provide distribution coefficients (D) and selectivity (S) metrics. For instance, methyl isobutyl carbinol (MIBC) showed higher selectivity (S > 10) for cyclohexanol extraction than ketones . Nonrandom two-liquid (NRTL) models fit experimental LLE data, enabling predictive simulations for solvent recovery and recycling .
Methodological Notes
- Experimental Reproducibility : Adhere to standardized protocols for catalyst preparation and reaction monitoring (e.g., in situ spectroscopy) .
- Data Reporting : Include full spectral assignments, error margins for kinetic constants, and raw LLE datasets in supplementary materials .
- Computational Validation : Use density functional theory (DFT) to corroborate proposed reaction intermediates and transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
